11-A-Hydroxy canrenone methyl ester

描述

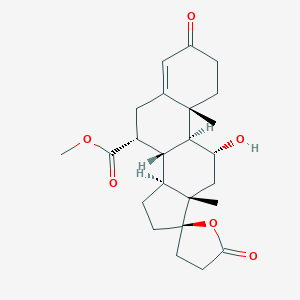

11-A-Hydroxy canrenone methyl ester (CAS: 192704-56-6) is a steroidal intermediate critical in synthesizing eplerenone, a selective aldosterone antagonist used to treat hypertension and heart failure . Its molecular formula is C₂₄H₃₂O₆, with a molecular weight of 416.51 g/mol . The compound appears as a white to off-white solid, stable at room temperature when stored in dry conditions . Key structural features include a methyl ester group and a hydroxyl group at the 11α position, differentiating it from parent compounds like canrenone and spironolactone .

As a synthetic intermediate, it is pivotal in pharmaceutical manufacturing, particularly for eplerenone, which requires precise modifications to enhance receptor selectivity and reduce off-target effects . Its purity (>99% in commercial batches) ensures reliable scalability in drug production .

准备方法

The synthesis of 11-A-Hydroxy canrenone methyl ester typically involves the reaction of Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (7α,11α,17α)- with iodomethane . The reaction conditions include maintaining a sealed environment at room temperature to ensure the stability of the compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized .

化学反应分析

11-A-Hydroxy canrenone methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

科学研究应用

Role in Medicinal Chemistry

Intermediate in Eplerenone Synthesis

The primary application of 11-A-Hydroxy canrenone methyl ester is as a precursor in the chemobiological synthesis of Eplerenone. This compound acts as an aldosterone receptor antagonist, which is crucial for managing conditions related to fluid retention and blood pressure regulation. Eplerenone selectively binds to the mineralocorticoid receptor (MR), inhibiting its action and subsequently affecting the Renin-Angiotensin-Aldosterone System (RAAS) .

Pharmacological Properties

Mechanism of Action

- Aldosterone Antagonism : By inhibiting the MR, this compound reduces sodium reabsorption and promotes potassium excretion in the kidneys, contributing to its diuretic effects .

- Biochemical Pathways : The compound influences various cellular processes, including gene expression related to sodium retention and potassium excretion, which are vital for cardiovascular health .

Scientific Research Applications

Future Directions in Research

Ongoing investigations may explore additional therapeutic uses of this compound beyond its role as an Eplerenone precursor. Its potential diuretic properties warrant further exploration in treating conditions associated with fluid overload . Moreover, understanding its interactions at the molecular level could lead to novel applications in pharmacotherapy.

作用机制

The mechanism of action of 11-A-Hydroxy canrenone methyl ester involves its role as an intermediate in the synthesis of Eplerenone. Eplerenone is a selective aldosterone receptor antagonist that binds to mineralocorticoid receptors, inhibiting the effects of aldosterone. This leads to a decrease in sodium reabsorption and an increase in potassium retention, ultimately reducing blood pressure and preventing heart failure .

相似化合物的比较

Structural and Functional Comparison

The table below highlights structural and pharmacological differences between 11-A-hydroxy canrenone methyl ester and related steroids:

Metabolic and Pharmacokinetic Differences

- Spironolactone: Orally administered spironolactone is metabolized to canrenone (79% conversion) via dethioacetylation, which exhibits a half-life of 17–22 hours . Canrenone contributes to spironolactone’s anti-mineralocorticoid effects but lacks selectivity, leading to side effects like gynecomastia .

- Eplerenone: Derived from this compound, eplerenone’s 9,11-epoxy and methyl ester groups enhance selectivity for aldosterone receptors, reducing off-target binding to progesterone/androgen receptors . Its half-life (~4–6 hours) is shorter than canrenone, necessitating twice-daily dosing .

- This compound: Not a natural metabolite; it is a synthetic precursor. Its ester group facilitates chemical modifications during eplerenone synthesis, improving yield and purity .

Clinical Efficacy and Side Effects

- Spironolactone vs. Eplerenone: Spironolactone reduces mortality in severe heart failure by 30% (RALES trial) but causes gynecomastia in 10% of male patients due to anti-androgenic activity . Eplerenone shows comparable efficacy (33% mortality reduction in EMPHASIS-HF trial) with minimal hormonal side effects (<1% incidence) due to its selective receptor binding .

- Canrenone: As a spironolactone metabolite, it shares similar efficacy but lacks independent therapeutic use due to unpredictable bioavailability .

生物活性

11-A-Hydroxy canrenone methyl ester is a synthetic compound recognized primarily for its role as an intermediate in the synthesis of Eplerenone, a medication used to treat hypertension and heart failure. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 416.514 g/mol. Its structure features a steroid backbone with hydroxyl and ester functional groups that contribute to its biological activity.

Mechanism of Action

The primary biological activity of this compound lies in its function as an aldosterone receptor antagonist . By inhibiting the mineralocorticoid receptor (MR), it influences the Renin-Angiotensin-Aldosterone System (RAAS), which is crucial for regulating blood pressure and fluid balance:

- Target Receptor : Mineralocorticoid receptor (MR)

- Mode of Action : Inhibition of aldosterone action

- Biochemical Pathways : Affects RAAS, leading to reduced blood pressure

Pharmacokinetics

Eplerenone, synthesized from this compound, is well-absorbed when taken orally, widely distributed throughout the body, metabolized in the liver, and excreted in both urine and feces. The pharmacokinetic profile supports its therapeutic efficacy in managing cardiovascular conditions.

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Aldosterone Antagonism | Inhibits aldosterone action at the mineralocorticoid receptor |

| Blood Pressure Regulation | Contributes to lowering blood pressure through RAAS modulation |

| Diuretic Properties | Potential use in conditions associated with fluid retention |

Case Studies and Research Findings

Research has highlighted the significance of this compound in cardiovascular pharmacotherapy. Notably, it serves as a precursor to Eplerenone, which has been extensively studied for its effectiveness in heart failure management.

- Clinical Effectiveness : A systematic review indicated that Eplerenone significantly reduces mortality and hospitalizations in heart failure patients compared to standard care. The incremental cost-effectiveness ratio (ICER) for Eplerenone was consistently under the £20,000–30,000 per QALY threshold used by the NHS .

- Comparative Studies : In trials comparing spironolactone and Eplerenone, it was found that while spironolactone is a non-selective aldosterone antagonist, Eplerenone's selective action results in fewer side effects, making it preferable for certain patient populations .

- Pharmacological Insights : The compound's structural similarity to other steroidal compounds suggests potential for further pharmacological exploration beyond its current applications. Studies have proposed investigating its efficacy in various other conditions influenced by aldosterone levels .

常见问题

Q. Basic: What synthetic routes are commonly used to produce 11-A-Hydroxy canrenone methyl ester, and what are their yields?

The compound is synthesized via two primary methods:

- Methanol potassium-mediated synthesis yields ~66% .

- Trimethylsilyl diazomethane-based synthesis (exact yield unspecified but widely adopted for steroidal derivatives) .

Methodological considerations include optimizing reaction time, temperature, and catalyst purity to minimize byproducts.

Q. Advanced: How can microbial hydroxylation efficiency be enhanced for 11α-hydroxycanrenone production?

Aspergillus ochraceus strains (e.g., MF010) genetically modified to overexpress cytochrome P450 monooxygenase show increased hydroxylation activity. Statistical validation via ANOVA and OriginPro-based analysis confirms significant yield improvements (e.g., 16-fold increase in A. ochraceus MF018 vs. wild-type controls) . Key parameters include substrate concentration (canrenone), incubation pH, and oxygen availability.

Q. Basic: What metabolic pathways transform canrenone into 11α-hydroxycanrenone?

In vivo, canrenone undergoes 11α-hydroxylation via hepatic CYP enzymes. In vitro, microbial conversion using Aspergillus spp. replicates this pathway, producing 11α-hydroxycanrenone as a major metabolite . Competing pathways include 15α-hydroxylation and γ-lactone hydrolysis, which reduce target compound yield .

Q. Advanced: How should pharmacokinetic (PK) variability in canrenone derivatives be modeled across pediatric populations?

Population PK models using allometric scaling (weight-adjusted CL/F and V/F) account for age-related differences. Sparse sampling in neonates and children reveals triphasic elimination (t1/2 = 29–41 min in adults vs. prolonged phases in pediatrics). Covariates like enzyme maturation and organ function are critical but require further validation .

Q. Basic: What analytical methods characterize this compound and its impurities?

- HPLC and LC-MS : Quantify purity and detect impurities like 15α-hydroxycanrenone .

- NMR : Confirms structural integrity, particularly γ-lactone stability .

- Statistical validation : Mean ± SD for triplicate measurements ensures reproducibility .

Q. Advanced: How does the Taguchi method optimize esterification reaction parameters?

Using orthogonal arrays (e.g., L9 design), key parameters are ranked:

Catalyst concentration (most critical, 77.6% contribution).

Reaction temperature (optimal at 60°C).

Molar ratio (less impactful).

ANOVA validates these findings, achieving 96.7% yield in rapeseed methyl ester synthesis. This framework is adaptable to steroidal esters like this compound .

Q. Basic: What experimental variables affect enzymatic conversion of canrenone to 11α-hydroxycanrenone?

- Substrate concentration : Excess canrenone inhibits enzyme activity.

- Incubation time : Extended periods risk microbial degradation.

- pH and temperature : Optimal at pH 7.0–7.5 and 28–32°C for A. ochraceus .

Q. Advanced: How do contradictory half-life values of canrenone derivatives impact PK modeling?

Discrepancies arise from study design (e.g., sparse vs. dense sampling) and population heterogeneity (adults vs. neonates). Triphasic elimination in adults (t1/2 = 41 min, 4 h, 10.5 h) contrasts with pediatric data, necessitating Bayesian adaptive models to reconcile variability .

Q. Basic: What factors contribute to synthesis yield variability, and how are they mitigated?

- Catalyst purity : >95% potassium methoxide reduces side reactions.

- Reaction monitoring : TLC/HPLC tracks intermediate formation.

- Standardized protocols : Reduce batch-to-batch variability .

Q. Advanced: Can computational models predict metabolic stability of 11α-hydroxycanrenone derivatives?

QSAR models and molecular docking predict CYP3A4-mediated metabolism. In silico tools like SwissADME estimate bioavailability, but empirical validation (e.g., microsomal assays) remains essential. Contradictions in vitro-in vivo correlation require multi-compartment PK-PD modeling .

属性

IUPAC Name |

methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-22-7-4-14(25)10-13(22)11-15(21(28)29-3)19-16-5-8-24(9-6-18(27)30-24)23(16,2)12-17(26)20(19)22/h10,15-17,19-20,26H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDNRZOTRVTMRC-IIYDDONESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C2C(CC4(C3CCC45CCC(=O)O5)C)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348419 | |

| Record name | 11-A-Hydroxy canrenone methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192704-56-6 | |

| Record name | 11α-Hydroxymexrenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192704-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-A-Hydroxy canrenone methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。